7-Chloro-4-hydroxymethyl-1H-indazole
Overview
Description
7-Chloro-4-hydroxymethyl-1H-indazole is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxymethyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as indazole and chloroform.
Halogenation: The indazole ring is halogenated to introduce the chlorine atom at the 7-position.
Hydroxylation: The hydroxymethyl group is introduced at the 4-position through hydroxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxymethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: Reduction reactions can reduce the chlorine atom to a hydrogen atom.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: 7-Chloro-4-carboxy-1H-indazole
Reduction: 7-Hydroxy-4-hydroxymethyl-1H-indazole
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-hydroxymethyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-Chloro-4-hydroxymethyl-1H-indazole exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological targets, while the chlorine atom can enhance the compound's reactivity. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
7-Chloro-4-hydroxymethyl-1H-indazole is similar to other indazole derivatives, such as 7-Bromo-4-chloro-1H-indazole and 7-Chloro-4-methoxy-1H-indazole. its unique combination of functional groups gives it distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, makes it more reactive and versatile compared to other indazoles.
Properties
IUPAC Name |
(7-chloro-1H-indazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXHPPWWRPFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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